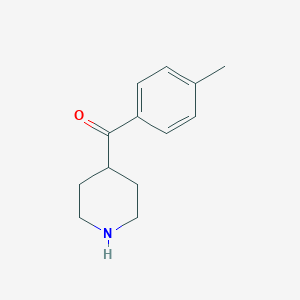

4-(4-Methylbenzoyl)piperidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVMVHLEQMHABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349510 | |

| Record name | 4-(4-Methylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74130-04-4 | |

| Record name | 4-(4-Methylbenzoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization Techniques in Research on 4 4 Methylbenzoyl Piperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Methodologies

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the context of 4-(4-methylbenzoyl)piperidine analogues, specific chemical shifts (δ) are observed for the protons in different parts of the molecule. For instance, in tert-butyl this compound-1-carboxylate, the protons of the piperidine (B6355638) ring and the methyl group on the benzoyl moiety exhibit characteristic signals. princeton.edu

A study on the synthesis of highly substituted piperidines reported the ¹H NMR data for (4-chlorophenyl)[5-hydroxy-1-(4-methoxyphenyl)-2-(4-methylbenzoyl)-5-(4-methylphenyl)-3-(2-thienyl)-4-piperidyl]methanone. The methyl protons of the 4-methylbenzoyl group appeared as a singlet at δ 2.39 ppm. arkat-usa.org Another related compound, [5-hydroxy-1-(4-methoxyphenyl)-2-(4-methylbenzoyl)-5-(p-tolyl)-3-(p-tolyl)-4-piperidyl]methanone, showed the methyl protons at δ 2.33 ppm. arkat-usa.org

The following table summarizes representative ¹H NMR data for analogues of this compound.

Table 1: ¹H NMR Data for this compound Analogues

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl this compound-1-carboxylate | Methyl Protons (on benzoyl) | 2.41 (s, 3H) |

| Piperidine Protons | 1.66-1.88 (m, 4H), 2.89 (t, J=12.4 Hz, 2H), 3.32 (tt, J=11.2, 3.6 Hz, 1H), 4.16 (br s, 2H) | |

| Aromatic Protons | 7.26 (d, J=8.0 Hz, 2H), 7.82 (d, J=8.2 Hz, 2H) | |

| (4-Chlorophenyl)[5-hydroxy-1-(4-methoxyphenyl)-2-(4-methylbenzoyl)-5-(4-methylphenyl)-3-(2-thienyl)-4-piperidyl]methanone | Methyl Protons (on benzoyl) | 2.39 (s, 3H) |

| [5-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylbenzoyl)-5-(p-tolyl)-3-(p-tolyl)-4-piperidyl]methanone | Methyl Protons (on benzoyl) | 2.33 (s, 3H) |

Data sourced from various research articles. princeton.eduarkat-usa.org

Carbon-13 NMR (¹³C NMR) Methodologies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the complete structural assignment.

For tert-butyl this compound-1-carboxylate, the carbonyl carbon of the benzoyl group resonates at approximately δ 200.3 ppm. princeton.edu The methyl carbon of the 4-methylbenzoyl group is typically observed around δ 21.7 ppm. princeton.edu The carbons of the piperidine ring show signals in the range of δ 28-45 ppm, while the aromatic carbons appear between δ 128-144 ppm. princeton.edu

Research on substituted piperidines has provided detailed ¹³C NMR data for complex analogues. For example, in [5-hydroxy-1-(4-methoxyphenyl)-2-(4-methylbenzoyl)-5-(p-tolyl)-3-(p-tolyl)-4-piperidyl]methanone, the carbonyl carbon of the 4-methylbenzoyl group was found at δ 203.1 ppm, and the methyl carbon at δ 21.7 ppm. arkat-usa.org

Table 2: ¹³C NMR Data for this compound Analogues

| Compound | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl this compound-1-carboxylate | Carbonyl Carbon (benzoyl) | 200.3 |

| Methyl Carbon (on benzoyl) | 21.7 | |

| Piperidine Carbons | 28.5, 28.9, 44.2, 45.4 | |

| Aromatic Carbons | 128.8, 129.4, 134.1, 143.9 | |

| [5-Hydroxy-1-(4-methoxyphenyl)-2-(4-methylbenzoyl)-5-(p-tolyl)-3-(p-tolyl)-4-piperidyl]methanone | Carbonyl Carbon (benzoyl) | 203.1 |

| Methyl Carbon (on benzoyl) | 21.7 |

Data compiled from scientific literature. princeton.eduarkat-usa.org

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the analysis of this compound and its derivatives, the most prominent absorption band is that of the carbonyl (C=O) stretching vibration of the benzoyl group, which typically appears in the range of 1670-1690 cm⁻¹. princeton.edu For instance, in tert-butyl this compound-1-carboxylate, a strong absorption band is observed at 1681 cm⁻¹. princeton.edu

Other characteristic absorptions include the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, which are observed around 2800-3100 cm⁻¹. The C-N stretching of the piperidine ring can also be identified. In a study of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, the carbonyl stretching frequency was observed at 1715 cm⁻¹, and the NH stretching band appeared around 3300 cm⁻¹. actascientific.com

Table 3: IR and FTIR Data for this compound Analogues

| Compound | Functional Group | Absorption Frequency (cm⁻¹) |

|---|---|---|

| tert-Butyl this compound-1-carboxylate | Carbonyl (C=O) | 1681 |

| C-H (aliphatic) | 2859, 2931, 2976 | |

| 3-Allyl 2,6-bis(4-fluorophenyl)piperidine-4-one | Carbonyl (C=O) | 1715 |

| N-H | ~3300 | |

| C-H (aliphatic and aromatic) | 2804-3075 |

Data obtained from research publications. princeton.eduactascientific.com

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the mass spectrum of this compound derivatives, the molecular ion peak (M⁺) is often observed, which corresponds to the molecular weight of the compound. The fragmentation of these molecules typically involves cleavage of the bonds adjacent to the carbonyl group and within the piperidine ring.

For example, the fragmentation of fentanyl-related compounds, which share the piperidine substructure, often involves the loss of specific groups attached to the piperidine nitrogen. wvu.edu The fragmentation pattern of a homologous series of piperidine alkaloids has been investigated using electrospray ionization tandem mass spectrometry (ESI-MS/MS), revealing characteristic losses of water and other small molecules. scielo.br The analysis of imatinib, which contains a piperazine (B1678402) ring similar to piperidine, showed fragmentation involving the cleavage of the amide bond. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to its electronic structure and conjugation.

For compounds like this compound, the UV-Vis spectrum is dominated by the absorptions of the aromatic benzoyl group. The π → π* transitions of the aromatic ring typically result in strong absorption bands in the UV region. A study on 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate (B1144303) reported a cutoff wavelength (λc) of 244 nm. ijert.org The electronic absorption spectra of piperidine itself shows no significant absorption above 200 nm. nist.gov The presence of chromophores like the benzoyl group shifts the absorption to longer wavelengths. sci-hub.se

Single Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Several studies have utilized single crystal XRD to characterize piperidine derivatives. For instance, the crystal structure of 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide hydrate was determined to be a monoclinic system with the space group P2₁/n. ijert.org The unit cell parameters were reported as a = 8.965(5) Å, b = 19.613(5) Å, c = 11.456(5) Å, and β = 96.989(5)°. ijert.org

The crystal structure of another related compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, was also determined to be monoclinic with the space group P2₁/c. aminer.org Such analyses provide invaluable information about the molecular geometry and intermolecular interactions in the crystalline state.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 4 4 Methylbenzoyl Piperidine Analogues

Strategic Modifications of the Benzoylpiperidine Fragment and Their Impact on Research Outcomes

The benzoylpiperidine moiety is a versatile and metabolically stable chemical frame that is frequently exploited in drug design. nih.govresearchgate.net Strategic modifications to this fragment are a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. The process often begins with the core fragment, which can be synthetically accessed through straightforward and cost-effective methods. nih.gov The presence of a free amino group on the piperidine (B6355638) ring allows for simple functionalization, such as N-alkylation or amidic condensation, to introduce diverse substituents. nih.gov

Molecular docking studies are frequently employed to guide these modifications. By understanding how the benzoylpiperidine ligand fits into the active site of a target enzyme or receptor, researchers can make more informed decisions about chemical alterations. nih.gov For instance, in the development of inhibitors for monoacylglycerol lipase (B570770) (MAGL), docking studies revealed that the benzoyl portion of the ligand occupies a wide lipophilic channel, while a phenylamidic portion is situated in a smaller polar pocket. nih.gov This understanding directed the synthesis of more potent and reversible MAGL inhibitors.

However, even minor structural changes to the benzoylpiperidine region can lead to significant shifts in biological activity. In the development of glycine (B1666218) transporter type-2 (GlyT-2) inhibitors, small alterations to this core fragment resulted in a substantial decrease in inhibitory activity, highlighting the fragment's sensitivity to modification. nih.gov This underscores the importance of a careful and systematic approach to modification, often guided by computational modeling and a deep understanding of the target's binding site topology. The goal of such fragment-to-lead optimization is to incrementally add chemical groups to the core structure, progressively improving binding affinity and developing a more drug-like molecule. frontiersin.org

Systematic Analysis of Substituent Effects on Biological Activity Profiles

The systematic analysis of how different substituents on the 4-(4-methylbenzoyl)piperidine scaffold influence biological activity is crucial for optimizing lead compounds. Research has shown that the distal aryl ring (the benzoyl portion) and the piperidine ring can be selectively modified to fine-tune a compound's properties.

For instance, in the context of GlyT-2 inhibitors, the distal aryl ring was found to be more tolerant of functional group modifications than the core benzoylpiperidine structure. nih.gov It could accommodate a variety of substituents at the C-2 or C-3 positions without a significant loss of activity. nih.gov This tolerance allows for the modulation of physicochemical properties, such as solubility and permeability. Studies on related benzoyl piperidine amides have shown that the introduction of a hydroxy group can increase solubility, while a 3-methoxy group can improve skin permeability. nih.gov

Conversely, modifications to the piperidine nitrogen and the benzoyl group itself can have dramatic effects on potency and selectivity for different targets. In the development of acetylcholinesterase (AChE) inhibitors, introducing a bulky moiety at the para position of the benzamide (B126) led to a substantial increase in activity. nih.gov Furthermore, adding an alkyl or phenyl group to the nitrogen of the benzamide dramatically enhanced activity. nih.gov The basicity of the piperidine nitrogen also plays a critical role; converting it to an N-benzoylpiperidine derivative rendered the compound almost inactive, emphasizing the importance of the nitrogen's charge state for target interaction. nih.gov

Quantitative structure-activity relationship (QSAR) studies provide a theoretical framework for understanding these effects. Such analyses have shown that properties like the partial negative surface area and the molecular shape (e.g., the area of the molecular shadow) are key descriptors that correlate with inhibitory activity against targets like bacterial efflux pumps. nih.gov These models can predict the activity of new compounds and explain the importance of specific molecular regions in a quantitative manner. nih.gov

The following table summarizes the effects of specific substitutions on the biological activity of benzoylpiperidine analogues based on various research findings.

| Compound/Modification | Target | Observed Effect on Activity | Reference |

| Introduction of bulky aromatic substituents | AChE / BuChE | Favors interaction | mdpi.com |

| Introduction of bulky aromatic substituents | h-SERT | Negatively impacts binding (steric hindrance) | mdpi.com |

| Introduction of a phenyl group on the amide nitrogen | AChE | Enhanced activity | nih.gov |

| Replacement of anilino nitrogen with an ether linkage | GlyT-2 | Comparable activity | nih.gov |

| Exchange of isopropoxy ether with an isopropyl amino group | GlyT-2 | Comparable activity | nih.gov |

Conformational Analysis and its Influence on Ligand-Target Recognition

The three-dimensional conformation of this compound analogues is a critical determinant of their interaction with biological targets. The flexibility of the piperidine ring allows it to adopt various conformations, such as the chair, boat, and twist-boat forms, which significantly influences how the molecule presents its substituents for binding. nih.govacs.orgrsc.org

Molecular mechanics calculations and experimental data from X-ray crystallography have been used to determine the minimum energy conformations of piperidine-containing ligands. nih.govnih.gov For the muscarinic antagonist 4-DAMP, two global minimum energy conformations were identified, differing in the relative position of the piperidine ring with respect to the aromatic rings. nih.gov The ability of the molecule to adopt these different low-energy shapes allows it to bind to several subtypes of muscarinic receptors in the central nervous system. nih.gov The lowest energy conformation of 4-DAMP was found to be superimposable on that of another muscarinic agent, pirenzepine, suggesting a common binding mode. nih.gov

The conformational preorganization of a ligand to mimic the bioactive shape of a known substrate or inhibitor is a key strategy in drug design. For example, piperidine nucleosides have been designed to adopt a specific chair conformation (the ¹C₄ form) that mimics the bioactive conformation of Immucillin drugs when bound to their target enzyme. nih.gov This pre-set conformation is thought to enhance binding affinity by reducing the entropic penalty of binding.

Exploration of Bioisosteric Replacements within the Piperidine Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its essential binding characteristics. The piperidine ring, being a frequent site of metabolism, is an attractive target for such modifications. cambridgemedchemconsulting.com

One common bioisosteric replacement is the substitution of the piperidine ring with a piperazine (B1678402) ring, or vice-versa. nih.govresearchgate.net When replacing a piperazine with a piperidine, the carbonyl group of the benzoylpiperidine can functionally mimic the second nitrogen atom of the piperazine by forming new hydrogen bond interactions with the target. nih.gov However, this chemical change does not always lead to an improvement in biological activity. nih.gov

Other replacements for the piperidine ring include the morpholine (B109124) and tropane (B1204802) ring systems. cambridgemedchemconsulting.com Introducing the oxygen atom of a morpholine ring can increase the polarity and potentially block sites of metabolism adjacent to the nitrogen. cambridgemedchemconsulting.com The bicyclic tropane system offers a more rigid structure, which can improve stability against metabolism by restricting conformational flexibility. researchgate.net

The following table compares key physicochemical properties of piperidine and its bioisosteric replacements.

| Scaffold | Key Feature | Impact on Properties | Reference |

| Piperazine | Second nitrogen atom | Can alter basicity and hydrogen bonding potential | nih.govresearchgate.net |

| 1-Azaspiro[3.3]heptane | Rigid spirocyclic core | Improved metabolic stability, lower lipophilicity | researchgate.net |

| 2-Azaspiro[3.3]heptane | Rigid spirocyclic core | Lower lipophilicity compared to piperidine | researchgate.net |

| Morpholine | Oxygen heteroatom | Increased polarity, can block metabolism | cambridgemedchemconsulting.com |

| Tropane | Rigid bicyclic system | Improved metabolic stability | researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches in the Discovery of 4 4 Methylbenzoyl Piperidine Based Compounds

Ligand-Based Pharmacophore Model Generation Methodologies

Ligand-based pharmacophore modeling is predicated on the principle that a group of structurally diverse molecules binding to the same receptor must share common chemical features arranged in a specific 3D orientation. acs.org This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. acs.org The process begins by identifying the key chemical features in a set of known active compounds (a training set). nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and ionizable groups. nih.govfrontiersin.org

Methodologies such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) are frequently employed to generate these models. nih.govnih.govnih.gov In studies on piperidine-based analogues that act as dopamine (B1211576) transporter (DAT) inhibitors, a class of compounds structurally related to 4-(4-methylbenzoyl)piperidine, researchers have utilized programs like the Genetic Algorithm Similarity Program (GASP) to build pharmacophore models. nih.govnih.gov These models are constructed from representative active compounds, and the remaining molecules in the training set are then aligned to this pharmacophore hypothesis. nih.gov

The quality of a ligand-based model is assessed by its ability to predict the activity of a separate "test set" of compounds not used in its creation. A statistically robust model, showing a high correlation between predicted and actual biological activity, can then be used for further computational analysis. nih.gov For instance, a Comparative Molecular Field Analysis (CoMFA) study on piperidine (B6355638) analogues of cocaine generated highly predictive models, indicating that both steric and electrostatic interactions are crucial for binding to the dopamine transporter. nih.gov

Table 1: Example of CoMFA Model Validation Statistics for Piperidine-Based DAT Inhibitors nih.gov

| Model Parameter | Optimized Model 1 | Optimized Model 2 | Description |

|---|---|---|---|

| q² (Cross-validated r²) | 0.828 | 0.849 | Indicates the predictive power of the model, determined by the leave-one-out method. |

| r² (Non-cross-validated) | 0.997 | 0.993 | Represents the correlation between predicted and observed activities for the training set. |

| Steric Field Contribution | 0.621 | 0.493 | The fractional contribution of steric factors to the model's predictive ability. |

| Electrostatic Field Contribution | 0.379 | 0.507 | The fractional contribution of electrostatic factors to the model's predictive ability. |

Structure-Based Pharmacophore Model Generation from Macromolecular Targets

When the 3D structure of a macromolecular target is available, typically from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. creative-biolabs.com This approach analyzes the active site of the target to identify key interaction points that are complementary to a potential ligand. creative-biolabs.com This method is advantageous as it can reveal the entire interaction capability of the protein pocket and is not limited by the chemical space of known ligands. creative-biolabs.com The likely macromolecular targets for this compound and its analogues are monoamine transporters (MATs), including the dopamine (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. probes-drugs.orgacs.org

Structure-based methods can be broadly divided into two subcategories:

Macromolecule-Ligand Complex-Based: This is the more common approach, where a model is derived from a protein that is co-crystallized with a bound ligand. creative-biolabs.com The interactions observed between the ligand and the active site residues are translated into pharmacophore features. creative-biolabs.com For example, the crystal structure of Enoyl Acyl Carrier Protein Reductase (InhA) complexed with N-(4-methylbenzoyl)-4-benzylpiperidine (PDB ID: 2NSD) provides a direct template for generating a pharmacophore model relevant to the this compound scaffold. researchgate.net

Macromolecule-Based (Apo): When no co-crystallized ligand is available, models can be generated from the unbound (apo) protein structure. frontiersin.org Programs like Pocket v.2 use probes to map the binding cavity and identify potential interaction sites for features like hydrogen bond donors/acceptors and hydrophobic centers. frontiersin.org

Energy-based methods, such as the e-pharmacophore approach implemented in software like Schrödinger's PHASE module, use the energetics of protein-ligand interactions to rank and select the most significant pharmacophoric features. frontiersin.orgresearchgate.net These features typically include hydrogen bond acceptors (A), donors (D), hydrophobic contacts (H), negative ionizable groups (N), positive ionizable groups (P), and aromatic rings (R). frontiersin.orgresearchgate.net

Table 2: Common Features in a Generated Structure-Based Pharmacophore Model frontiersin.orgdovepress.com

| Feature Type | Abbreviation | Description | Example Interaction Site |

|---|---|---|---|

| Hydrogen Bond Acceptor | A | A Lewis base feature, often an sp² or sp³ hybridized oxygen or nitrogen atom. | Carbonyl oxygen of an amino acid side chain. |

| Hydrogen Bond Donor | D | A Lewis acid feature, typically a nitrogen or oxygen with a hydrogen atom. | Amide nitrogen of a peptide backbone. |

| Hydrophobic | H / HP | A non-polar region that can form van der Waals interactions. | Alkyl side chains of residues like Leucine or Valine. |

| Aromatic Ring | R / Ar | A planar, cyclic conjugated system that can engage in π-π stacking. | Phenylalanine, Tyrosine, or Tryptophan residues. |

| Negative Ionizable | N | A group that is likely to be negatively charged at physiological pH. | Carboxylate group of Aspartic or Glutamic acid. |

| Positive Ionizable | P | A group that is likely to be positively charged at physiological pH. | Amine group of Lysine or Arginine. |

Application of Pharmacophore Models in Chemical Database Screening

The primary application of a validated pharmacophore model is to serve as a 3D query for virtual screening (VS) of large chemical libraries. nih.govunivie.ac.at This process filters databases containing millions of compounds to identify molecules that match the spatial and chemical requirements of the pharmacophore. nih.gov The result is a "hit list" of compounds that are predicted to be biologically active and are prioritized for experimental testing. acs.org This in silico approach is a cost-effective and efficient alternative to high-throughput screening (HTS), significantly enriching the proportion of active compounds in the set selected for biological evaluation. nih.govnih.gov

A key advantage of pharmacophore-based screening is its ability to perform "scaffold hopping"—identifying structurally novel compounds that still satisfy the essential features for activity. univie.ac.at This is because the screening is based on abstract features rather than the underlying chemical structures. univie.ac.at Several studies have demonstrated the success of this approach. For example, a pharmacophore model for tubulin inhibitors was used to screen a chemical database, leading to the identification of four active compounds, one of which showed potent antiproliferative activity in the nanomolar range. nih.gov Similarly, a campaign to find 17β-HSD2 inhibitors evaluated 29 compounds from a virtual hit list, yielding seven active molecules, for a success rate of 24%. acs.org

Table 3: Representative Results from a Pharmacophore-Based Virtual Screening Campaign acs.orgnih.gov

| Screening Stage | Tubulin Inhibitor Discovery nih.gov | 17β-HSD2 Inhibitor Discovery acs.org |

|---|---|---|

| Database Screened | Chemical Database (unspecified size) | ~1.4 million compounds |

| Initial Virtual Hits | Not specified | 1,381 |

| Compounds Selected for Testing | Not specified (4 confirmed active) | 29 |

| Confirmed Active Compounds | 4 | 7 |

| Hit Rate (Tested Compounds) | Not specified | 24% |

Integration with Molecular Docking for Predictive Binding Mode Elucidation

While pharmacophore screening is highly effective at identifying potential hits, it is often integrated with molecular docking to increase the accuracy of the predictions. jddtonline.info Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor). jddtonline.infoasiapharmaceutics.info This hybrid approach typically involves using the pharmacophore model as a rapid initial filter to select a manageable subset of compounds from a large database. dovepress.com This smaller set of "hits" is then subjected to the more computationally intensive process of molecular docking. frontiersin.orgdovepress.com

This integration serves several purposes:

Refinement of Hits: Docking provides a more detailed, physics-based scoring of the ligand-protein interaction, helping to rank the pharmacophore hits and eliminate false positives. nih.gov

Binding Mode Prediction: It elucidates the specific binding pose of the potential inhibitor within the target's active site, revealing key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. frontiersin.orgmdpi.com This information is invaluable for understanding structure-activity relationships (SAR) and guiding further lead optimization. mdpi.com

Cross-Validation: A strong correlation between a high pharmacophore fit score and a favorable docking score increases confidence in a compound's potential activity before committing resources to its chemical synthesis and biological testing. frontiersin.orgnih.gov

In a study aimed at discovering Dipeptidyl peptidase IV inhibitors, hits from a pharmacophore screen were subjected to molecular docking. nih.gov The analysis revealed a newly designed compound with a better dock score than the standard drug, Vildagliptin, suggesting a stronger binding interaction with the target enzyme. nih.gov

Table 4: Example of Docking Score Comparison for Virtually Screened Hits nih.gov

| Compound | Dock Score | Binding Interaction Highlights |

|---|---|---|

| Vildagliptin (Standard Drug) | -6.554 | Forms hydrogen bonds with key residues in the catalytic site. |

| Newly Designed Hit (Compound 75) | -7.966 | Shows a more favorable binding energy (lower dock score) than the standard, indicating potentially higher affinity. |

Role of 4 4 Methylbenzoyl Piperidine and Its Derivatives in Medicinal Chemistry Research

Privileged Structure Concept: Benzoylpiperidine as a Core Scaffold in Medicinal Chemistry

The benzoylpiperidine moiety, chemically known as phenyl(piperidin-4-yl)methanone, is recognized as a privileged structure in medicinal chemistry. mdpi.comrawdatalibrary.netnih.gov This concept refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile scaffold for drug discovery across different therapeutic areas. The metabolic stability of the benzoylpiperidine fragment further enhances its appeal as a reliable chemical frame for the design of new drugs. mdpi.comrawdatalibrary.netnih.gov It is also considered a potential bioisostere of the piperazine (B1678402) ring, a substitution that can be used to explore structure-activity relationships, although this does not always result in improved biological activity. mdpi.comnih.gov

The utility of the benzoylpiperidine scaffold is underscored by its presence in a wide array of bioactive small molecules with both therapeutic and diagnostic applications. mdpi.comrawdatalibrary.netnih.govnih.gov These include agents with anticancer, antipsychotic, antithrombotic, antiarrhythmic, antitubercular, antiparasitic, and neuroprotective properties. mdpi.comrawdatalibrary.netnih.govnih.gov

Relevance in Neurotransmitter Receptor Ligand Design

The benzoylpiperidine framework is particularly prominent in the design of ligands for neurotransmitter receptors, especially serotoninergic and dopaminergic receptors. mdpi.comnih.gov This is largely due to the presence of the 4-(p-fluorobenzoyl)piperidine fragment in potent 5-HT2A receptor antagonists like ketanserin (B1673593) and altanserin. mdpi.com This fragment is considered crucial for the anchoring or orientation of the ligand at the 5-HT2A receptor. mdpi.comnih.gov

Research has demonstrated that modifications to the benzoylpiperidine core can yield potent and selective ligands for various neurotransmitter receptors. For instance, certain aminoalkylbenzofuran-4-ones featuring a p-fluorobenzoyl moiety have shown remarkable binding affinity for 5-HT2A receptors with no significant affinity for D2 and 5-HT2C receptors. mdpi.com Molecular docking studies have suggested that these compounds form a hydrogen bond with a serine residue at position 3.36 of the 5-HT2A receptor. mdpi.com Furthermore, derivatives of benzoylpiperidine have been developed as dual 5-HT7 and 5-HT2A receptor antagonists, highlighting the scaffold's adaptability in creating multi-target ligands. nih.gov

Potential in Diverse Therapeutic Area Explorations

The versatility of the benzoylpiperidine scaffold extends beyond neurotransmitter receptor modulation, with its derivatives showing promise in a variety of therapeutic areas.

Neurodegenerative Diseases: In the context of Alzheimer's disease, a multi-target directed ligand (MTDL) strategy has been employed, leading to the investigation of benzylpiperidine derivatives. neurology.org Certain compounds have demonstrated the ability to inhibit AChE-mediated Aβ fibrillogenesis, prevent β-sheet aggregation, and exert neuroprotective effects against oxidative stress. neurology.org

Cancer: The benzoylpiperidine scaffold has been utilized to develop monoacylglycerol lipase (B570770) (MAGL) inhibitors with antitumor activity. encyclopedia.pub MAGL is an enzyme that plays a role in the levels of lipids with pro-oncogenic effects. encyclopedia.pub

Schizophrenia: Regulation of the glycine (B1666218) transporter 1 (GlyT1) is a strategy being explored for the treatment of schizophrenia. rsc.org A series of 4-benzoylpiperidine derivatives have been developed as GlyT1 inhibitors, with one compound, 23q, showing an IC50 of 30 nM and high selectivity over other receptors. rsc.org

Pain and Inflammation: Monoacylglycerol lipase (MAGL) inhibitors are also being investigated for their therapeutic potential in pain and inflammation. unipi.it The benzoylpiperidine scaffold has been optimized to create reversible MAGL inhibitors. unipi.it

Target Identification and Validation Methodologies for Piperidine-Containing Compounds

Identifying the specific biological targets of new chemical entities is a critical step in drug discovery. For piperidine-containing compounds, a variety of methodologies are employed to elucidate their mechanism of action.

In Silico Prediction: Computational tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be used as a preliminary step to predict potential protein targets and the biological activity spectrum of new piperidine (B6355638) derivatives. clinmedkaz.org This approach analyzes the chemical structure to identify likely interactions with enzymes, receptors, and ion channels. clinmedkaz.org

Affinity-Based and Activity-Based Probes: Chemical proteomics employs affinity-based and activity-based protein profiling to identify targets. nih.gov Affinity-based methods rely on the binding of the compound to a solid support to "pull down" its protein targets. nih.gov Activity-based protein profiling (ABPP) uses reactive probes to covalently label active enzymes, allowing for their identification. nih.gov

Cellular Thermal Shift Assay (CETSA): This label-free method is based on the principle that the binding of a small molecule can alter the thermal stability of its protein target. nih.gov By measuring changes in protein denaturation temperature in the presence of the compound, direct targets can be identified in a cellular context. nih.gov

Genetic and Assay-Based Validation: Once a potential target is identified, validation experiments are necessary to confirm its role in the observed phenotype. ucl.ac.uk This can involve genetic methods, such as gene silencing or overexpression, to see how these manipulations affect the compound's activity. ucl.ac.uk Developing biochemical and cellular assays to measure the activity of the target protein is also crucial for confirming the compound's modulatory effect. ucl.ac.uk

Design and Optimization of Piperidine-Based Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, and piperidine-based scaffolds are frequently used in their design. The goal is to create potent and selective molecules that can be used to interrogate the function of a specific protein or pathway.

The optimization of piperidine-based probes often involves systematic modifications to the core structure to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org For example, in the development of selective inhibitors for diacylglycerol lipase β (DAGLβ), various substituents were added to the distal phenyl ring of a piperidyl-1,2,3-triazole urea (B33335) scaffold to enhance selectivity against off-target serine hydrolases. nih.gov

Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful approach for optimizing probes. acs.org For instance, the discovery of a cis-configured 3,5-disubstituted piperidine as a direct renin inhibitor was followed by optimization of the residues flanking the central piperidine core to improve potency and pharmacokinetic properties. acs.org

Furthermore, piperidine-based scaffolds can be functionalized to create various types of probes. For example, photoaffinity probes incorporating a photoreactive group can be used to covalently label target proteins upon UV irradiation, facilitating their identification. rsc.org

Future Research Directions and Unexplored Potential of 4 4 Methylbenzoyl Piperidine Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability in Production

The development of efficient and sustainable synthetic routes is paramount for the widespread application of 4-(4-Methylbenzoyl)piperidine and its derivatives in research and development. Current synthetic strategies often involve multi-step processes that can be time-consuming and generate significant waste. Future research will likely focus on the development of novel methodologies that address these limitations.

One promising avenue is the exploration of C(sp3)-H bond desaturation as a strategy to introduce unsaturation into the piperidine (B6355638) ring of N-acylpiperidines. For instance, N-(4-methylbenzoyl)piperidine has been utilized as a model substrate in studies exploring the desaturation of amides. researchgate.net This approach could offer a more direct route to certain derivatives compared to traditional methods that rely on pre-functionalized starting materials.

Another area of development is the refinement of existing multi-component reactions. The Ugi four-component reaction, for example, has been successfully employed to synthesize a diverse library of 1,4,4-trisubstituted piperidines with anti-coronavirus activity. nih.gov Further optimization of this and other multi-component reactions could lead to more convergent and atom-economical syntheses of complex this compound analogues.

Furthermore, patents have disclosed methods for preparing related structures, such as (4-(4-methyl benzoyl) piperazine-1-base) piperidines-1-t-butyl formate, from readily available starting materials like 4-hydroxypiperazine through a sequence of reactions including Boc protection, condensation, nucleophilic substitution, and amidation. google.com Adapting and refining such patented routes could provide scalable and industrially viable methods for producing key intermediates and final compounds.

A reported synthesis of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide highlights a common strategy involving the reaction of 4-aminomethylpiperidine with 4-methylbenzoyl chloride. iucr.org While effective, future research could focus on developing catalytic or one-pot versions of such reactions to improve efficiency and reduce the number of isolation and purification steps.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C(sp3)-H Bond Desaturation | More direct route to unsaturated derivatives. | Development of selective and efficient catalytic systems. |

| Multi-Component Reactions | Convergent and atom-economical synthesis of complex analogues. | Optimization of reaction conditions and expansion of substrate scope. |

| Adaptation of Patented Routes | Scalable and industrially viable production methods. | Process refinement and optimization for cost-effectiveness. |

| Catalytic One-Pot Reactions | Increased efficiency and reduced waste. | Design of novel catalysts and tandem reaction sequences. |

Advanced Computational Predictions for De Novo Compound Design

The integration of computational tools in drug discovery has revolutionized the process of identifying and optimizing lead compounds. For this compound chemistry, advanced computational predictions offer a powerful approach for the de novo design of novel compounds with desired biological activities.

In silico methods, such as those utilized by the SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) online tools, can predict the potential pharmacological targets and biological activity spectra of new piperidine derivatives. clinmedkaz.orgclinmedkaz.org These platforms analyze chemical structures and compare them to databases of known bioactive molecules to forecast potential interactions with enzymes, receptors, and ion channels. clinmedkaz.orgclinmedkaz.org This allows for the early-stage prioritization of synthetic efforts towards compounds with a higher probability of success.

Machine learning algorithms are also emerging as a valuable tool for predicting the biological activity of novel compounds. For example, machine learning models have been developed to predict the docking scores of potential inhibitors for targets like Mycobacterium tuberculosis enoyl acyl carrier protein reductase, with N-(4-methylbenzoyl)-4-benzylpiperidine being used in the validation of such models. researchgate.net The superposition of the bound X-ray crystal structure of N-(4-methylbenzoyl)-4-benzylpiperidine with docked conformations has demonstrated the accuracy of these computational approaches, with root-mean-square deviation (rmsd) values of less than 1.0 Å. researchgate.net

Future research in this area will likely involve the development of more sophisticated and accurate prediction algorithms, potentially incorporating quantum mechanics/molecular mechanics (QM/MM) methods for a more detailed understanding of ligand-receptor interactions. The application of these advanced computational models will enable the rational design of novel this compound derivatives with enhanced potency and selectivity for specific biological targets.

| Computational Approach | Application in this compound Research | Future Directions |

| Target Prediction (e.g., SwissTargetPrediction) | Identification of potential protein targets for novel derivatives. clinmedkaz.orgclinmedkaz.org | Integration of more diverse biological data for improved accuracy. |

| Activity Spectra Prediction (e.g., PASS) | Forecasting the range of biological activities for new compounds. clinmedkaz.orgclinmedkaz.org | Development of models that can predict off-target effects. |

| Machine Learning (e.g., for docking scores) | Predicting the binding affinity of derivatives to specific targets. researchgate.net | Application of deep learning for more complex structure-activity relationship modeling. |

| Molecular Docking and Dynamics | Elucidating the binding modes of derivatives within protein active sites. researchgate.net | Use of enhanced sampling methods to explore conformational landscapes. |

Expansion of Structure-Activity Relationship Studies into Novel Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. The benzoylpiperidine fragment is recognized as a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. mdpi.com While SAR studies have been conducted on this compound and related analogues for certain targets, there is significant potential to expand these investigations into novel biological areas.

Existing research has established the importance of the benzoylpiperidine moiety for activity at various receptors. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of certain serotoninergic and dopaminergic receptor ligands. mdpi.com SAR studies on a series of 4-(m-OH phenyl)-piperidines have shed light on their affinity for opioid μ-receptors. nih.gov More recently, a detailed SAR analysis of 1,4,4-trisubstituted piperidines has identified them as a novel class of coronavirus inhibitors, potentially acting on the main protease (Mpro). nih.gov

Future research should aim to systematically explore the chemical space around the this compound scaffold to identify novel biological targets. This can be achieved through high-throughput screening of compound libraries against a wide range of assays. The insights gained from such screenings can then be used to guide the synthesis of more potent and selective modulators of these new targets.

The bioisosteric replacement of the piperazine (B1678402) ring with the benzoylpiperidine moiety is a strategy that has been used to evaluate the SAR of various bioactive compounds. mdpi.com The carbonyl group in the benzoylpiperidine can form hydrogen bonds with the target, potentially compensating for the loss of a nitrogen atom in the piperazine ring. mdpi.com A systematic exploration of this and other bioisosteric replacements within the this compound framework could lead to the discovery of compounds with improved pharmacokinetic or pharmacodynamic properties.

| Known Biological Targets | Key Structural Features | Potential for Expansion |

| Serotonin (B10506) and Dopamine (B1211576) Receptors | 4-(p-Fluorobenzoyl)piperidine moiety. mdpi.com | Exploration of other G-protein coupled receptors (GPCRs). |

| Opioid μ-Receptors | Phenyl group substitution on the piperidine ring. nih.gov | Investigation of other central nervous system (CNS) targets. |

| Coronavirus Main Protease (Mpro) | 1,4,4-Trisubstituted piperidine scaffold. nih.gov | Screening against other viral and bacterial proteases. |

Development of Derivatization Strategies for Tailored Molecular Properties

Derivatization is a powerful tool in medicinal chemistry for fine-tuning the physicochemical and biological properties of a lead compound. The development of novel derivatization strategies for the this compound core will be crucial for optimizing its therapeutic potential. These strategies can be employed to enhance properties such as solubility, metabolic stability, and cell permeability, as well as to introduce new functionalities for targeted delivery or imaging applications.

The piperidine nitrogen offers a convenient handle for derivatization. For example, N-alkylation or N-acylation can be used to introduce a wide variety of substituents, thereby modulating the compound's lipophilicity and steric bulk. mdpi.com The synthesis of N-substituted diarylidenepiperidin-4-ones has demonstrated that modifications at this position can significantly impact biological activity, such as anticancer properties. cu.edu.eg

The aromatic ring of the 4-methylbenzoyl group also provides opportunities for derivatization. Introduction of different substituents on this ring can influence the electronic properties of the molecule and its ability to engage in specific interactions with the target protein.

Furthermore, derivatization can be used to improve the analytical detection of this compound and its metabolites. For instance, the use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to significantly improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govrowan.edu Similar strategies could be developed for the sensitive and specific quantification of this compound derivatives in biological matrices.

The process of derivatization can also be used to introduce reactive handles for bioconjugation. For example, a derivative could be synthesized with a terminal alkyne or azide (B81097) group, allowing for its attachment to a carrier molecule or a fluorescent probe via "click chemistry." This would enable the development of targeted drug delivery systems or imaging agents based on the this compound scaffold.

| Derivatization Site | Purpose | Example Strategy |

| Piperidine Nitrogen | Modulation of lipophilicity and steric bulk. mdpi.com | N-alkylation with various alkyl halides. |

| Aromatic Ring | Alteration of electronic properties and target interactions. | Introduction of electron-donating or electron-withdrawing groups. |

| Introduction of Tags | Improved analytical detection. nih.govrowan.edu | Reaction with a derivatizing agent to enhance ionization in mass spectrometry. |

| Introduction of Reactive Handles | Bioconjugation for targeted delivery or imaging. | Incorporation of an azide or alkyne for "click chemistry". |

Q & A

Basic: What are the common synthetic routes for 4-(4-Methylbenzoyl)piperidine, and what factors influence reaction yields?

Methodological Answer:

this compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. A common approach involves reacting piperidine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (20–60°C) significantly impact yields . For example, Knoevenagel condensation, catalyzed by piperidine, can be adapted for derivatives by substituting benzaldehydes with methyl-substituted analogs . Purification via column chromatography or recrystallization ensures >90% purity. Key factors affecting yields include:

- Steric hindrance : Bulky substituents on the benzoyl group reduce reaction efficiency.

- Base strength : Stronger bases (e.g., NaH) may improve deprotonation but risk side reactions.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity of piperidine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。